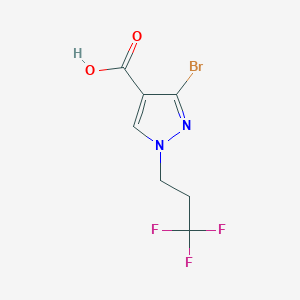

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid: is a chemical compound with the molecular formula C7H5BrF3N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,3,3-trifluoropropyl bromide and 1H-pyrazole-4-carboxylic acid.

Reaction Conditions: The bromination of 1H-pyrazole-4-carboxylic acid is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products Formed

Substitution Reactions: Products include substituted pyrazoles with various functional groups.

Oxidation and Reduction: Products include oxides or dehalogenated pyrazoles.

Coupling Reactions: Products include biaryl or alkyl-aryl pyrazoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is being studied for its potential in medicinal chemistry due to its biological activity. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory and antibacterial effects.

Case Studies:

- Antibacterial Activity : Research indicates that pyrazole derivatives exhibit significant antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The incorporation of trifluoropropyl groups enhances lipophilicity, which may improve membrane permeability and bioactivity .

- Anti-inflammatory Properties : Some studies have shown that compounds similar to 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid can inhibit inflammatory pathways in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

The compound's structural features make it a candidate for development as an agrochemical. Pyrazole derivatives are recognized for their herbicidal and fungicidal activities.

Case Studies:

- Herbicidal Activity : The trifluoromethyl moiety is frequently associated with increased herbicidal efficacy. Compounds similar to this compound have been noted for their ability to inhibit weed growth effectively while minimizing harm to crops .

- Fungicidal Properties : Research has demonstrated that pyrazole derivatives can act as fungicides against various plant pathogens, making them valuable in agricultural settings .

Material Science Applications

In material science, the unique properties of the trifluoropropyl group can impart desirable characteristics to polymers and coatings.

Case Studies:

- Polymer Additives : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and chemical resistance of materials .

- Coatings Development : The compound's fluorinated structure can improve the hydrophobicity of coatings, making them suitable for applications requiring water repellency and durability .

Mecanismo De Acción

The mechanism of action of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde functional group instead of a carboxylic acid.

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: A simpler derivative without the carboxylic acid group.

Uniqueness

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both bromine and trifluoropropyl groups, which impart distinct chemical reactivity and biological activity. Its carboxylic acid functional group also allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications.

Actividad Biológica

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include a bromine atom and a trifluoropropyl group. These modifications enhance its lipophilicity and potential biological interactions, making it a subject of interest in medicinal chemistry.

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 14521-80-3

- Molecular Formula : C7H6BrF3N2O2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the trifluoropropyl group enhances its binding affinity to lipid membranes and proteins, potentially modulating signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study evaluating various pyrazole compounds found that those with similar structural features to this compound demonstrated considerable inhibition of inflammatory mediators such as TNF-α and IL-6. For instance, compounds in this class showed up to 86% inhibition of TNF-α compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of pyrazoles has been widely documented. Compounds with a similar structure have been reported to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their biological activities using carrageenan-induced paw edema models. The compound exhibited significant anti-inflammatory effects comparable to established anti-inflammatory agents .

Study 2: In Vitro Anticancer Screening

Another investigation focused on the anticancer efficacy of pyrazole derivatives against human cancer cell lines. The results indicated that compounds structurally related to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Unique Features | Biological Activity |

|---|---|---|---|

| 4-Bromo-1-propyl-1H-pyrazole | 141302-33-2 | Lacks trifluoropropyl group | Moderate anti-inflammatory |

| 5-Bromo-1-(trifluoromethyl)-1H-pyrazole | 1946814-07-8 | Different halogen substitution | High anticancer activity |

| 4-Methylpyrazole | 1234567-X | Simple structure | Low bioactivity |

Propiedades

IUPAC Name |

3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2O2/c8-5-4(6(14)15)3-13(12-5)2-1-7(9,10)11/h3H,1-2H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMJQBKATCYOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(F)(F)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.